molecular formula C4H6N2S B3049542 1H-Imidazole-5-methanethiol CAS No. 20979-13-9

1H-Imidazole-5-methanethiol

Cat. No.: B3049542
CAS No.: 20979-13-9
M. Wt: 114.17 g/mol
InChI Key: CUJKQNHBJRVCET-UHFFFAOYSA-N
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Description

1H-Imidazole-5-methanethiol is a heterocyclic compound featuring an imidazole ring substituted with a methanethiol group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Imidazole-5-methanethiol can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method is mild and allows for the inclusion of various functional groups . Another method involves the use of methylene isocyanides and ketenimines, which results in the formation of trisubstituted imidazoles .

Industrial Production Methods: Industrial production of this compound typically involves multi-component reactions under controlled conditions. These methods often employ catalysts to enhance the efficiency and yield of the desired product . The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also gaining traction in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazole-5-methanethiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1H-Imidazole-5-methanethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition of enzyme activity. The imidazole ring can also coordinate with metal ions, affecting the function of metalloenzymes . These interactions can modulate various biochemical pathways, contributing to the compound’s biological effects .

Comparison with Similar Compounds

1H-Imidazole-5-methanethiol is unique among imidazole derivatives due to the presence of the methanethiol group. Similar compounds include:

These comparisons highlight the versatility and unique properties of this compound, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

1H-imidazol-5-ylmethanethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2S/c7-2-4-1-5-3-6-4/h1,3,7H,2H2,(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUJKQNHBJRVCET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CS
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80332230
Record name 1H-imidazol-5-ylmethanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80332230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20979-13-9
Record name 1H-imidazol-5-ylmethanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80332230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Imidazole-5-methanethiol
Reactant of Route 2
1H-Imidazole-5-methanethiol
Reactant of Route 3
1H-Imidazole-5-methanethiol
Reactant of Route 4
1H-Imidazole-5-methanethiol
Reactant of Route 5
1H-Imidazole-5-methanethiol
Reactant of Route 6
1H-Imidazole-5-methanethiol

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